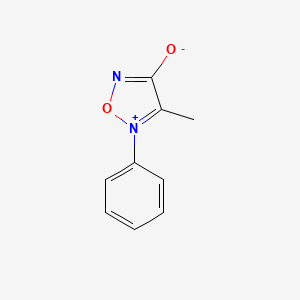

Sydnone, 4-methyl-3-phenyl-

Description

Historical Context and Development of Sydnone (B8496669) Chemistry

The journey of sydnone chemistry began in 1935 when John Campbell Earl and Alan W. Mackney at the University of Sydney synthesized the first sydnone. wikipedia.orgneliti.comdigitellinc.com They achieved this by treating N-nitroso-N-phenylglycine with acetic anhydride (B1165640), which resulted in a neutral, stable crystalline product. neliti.comindexcopernicus.com Initially, they proposed a bicyclic structure for this new compound. neliti.com

However, this initial structural assignment was later challenged and corrected by Baker, Ollis, and Poole in 1946, who introduced the term "mesoionic" to describe the unique dipolar nature of these and similar compounds. jocpr.com They defined mesoionic compounds as dipolar five- or six-membered heterocyclic compounds where both the positive and negative charges are delocalized, and which cannot be represented by a single covalent structure. jocpr.com This redefinition was crucial for understanding the true electronic nature and reactivity of sydnones. neliti.com

Since their discovery, sydnones have been the subject of extensive research due to their unique chemical properties and their utility as synthons in organic synthesis for creating complex heterocyclic molecules. neliti.comresearchgate.netamazonaws.combenthamdirect.com The general method for synthesizing sydnones involves the cyclodehydration of N-substituted-N-nitroso-α-amino acids. researchgate.net

Mesoionic Nature and Electronic Structure of Sydnones

Sydnones are classified as mesoionic compounds, meaning they are planar, dipolar, heterocyclic compounds that cannot be represented by a single covalent structure. Instead, they are depicted as a hybrid of multiple resonance structures. jocpr.comlew.ro The 1,2,3-oxadiazole (B8650194) ring is formally positively charged, and this charge is delocalized over the five atoms of the ring, while the exocyclic oxygen atom at the C5 position carries a formal negative charge. neliti.comindexcopernicus.com

The aromaticity of sydnones has been a topic of considerable discussion. uga.edu They possess six π-electrons in a cyclic, planar system, fulfilling Hückel's rule for aromaticity. neliti.comstackexchange.com The exocyclic oxygen atom contributes a pair of electrons to the π-system, completing the aromatic sextet. innovareacademics.in This delocalization of π-electrons is believed to confer aromatic character to the ring system. researchgate.net

However, computational studies have provided a more nuanced view. While early studies supported the idea of aromaticity, more recent analyses suggest that sydnones are nonaromatic but well-stabilized by electron and charge delocalization in separate regions of the molecule. wikipedia.orguga.edustackexchange.com Some researchers argue that the significant bond length variation around the ring and the separation of positive and negative charge regions are inconsistent with true aromaticity. uga.edu Despite this debate, the planarity of the ring, delocalized charges, and considerable resonance energy are all indicators that support their aromatic character. lew.ro

The electronic structure of the sydnone ring is characterized by a unique distribution of charges. The exocyclic oxygen atom (O6) bears a significant negative charge, even more so than the carbonyl oxygen in butyrolactone, indicating a highly polarizable carbonyl group. neliti.comindexcopernicus.comijcrt.org The positive charge is delocalized across the atoms of the 1,2,3-oxadiazole ring. neliti.comindexcopernicus.com

Calculations and spectroscopic data have provided insights into this charge distribution. The positive charge is not evenly distributed, with a significant portion residing on the N3 nitrogen atom, especially when an electron-withdrawing group like a phenyl ring is attached. indexcopernicus.comijcrt.org This gives the N3 atom an iminium-like character and influences the reactivity of substituents attached to it. jocpr.comijcrt.org The C4 position of the sydnone ring is found to have a high electron density, making it susceptible to electrophilic substitution. neliti.comijcrt.org X-ray crystallographic studies of various sydnone derivatives, such as 3-(p-bromophenyl)sydnone, have confirmed the planarity of the ring and provided precise bond length data. neliti.cominnovareacademics.in

| Atom | Net Atomic Charge (Calculated) |

| O6 (exocyclic oxygen) | High negative charge (-0.53) neliti.comindexcopernicus.comijcrt.org |

| Ring Atoms | Delocalized positive charge neliti.comindexcopernicus.com |

| N3 | Bears a significant portion of the positive charge indexcopernicus.comijcrt.org |

| C4 | High electron density, negative charge indexcopernicus.com |

| C5 | Positive charge indexcopernicus.com |

| O1 | Negative charge indexcopernicus.com |

| N2 | Neutral indexcopernicus.com |

| This table summarizes the general charge distribution within the sydnone ring based on computational studies. |

Significance of 4-Methyl-3-phenylsydnone as a Model Compound

4-Methyl-3-phenylsydnone serves as a significant model compound in the study of sydnone chemistry. Its structure, featuring a methyl group at the C4 position and a phenyl group at the N3 position, allows for the investigation of the electronic and steric effects of these substituents on the properties and reactivity of the sydnone ring. core.ac.ukrsc.org

Research on derivatives like 4-methyl-3-phenylsydnone has been instrumental in understanding the fundamental characteristics of sydnones. For instance, studies on the lithiation of 3-(4-methylphenyl)sydnone (B1615374) have provided pathways to synthesize various functionalized sydnones. core.ac.uk The ultraviolet (UV) spectra of compounds like 3-methyl-4-phenylsydnone, which shows an absorption maximum at 317 nm, have been used to study the effects of conjugation on the electronic transitions of the sydnone ring. ijcrt.orgresearchgate.net Furthermore, the synthesis of stilbene (B7821643) derivatives from 4-methyl-3-phenylsydnone precursors has been explored for potential applications. semanticscholar.org

Structure

3D Structure

Properties

CAS No. |

3483-16-7 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-methyl-5-phenyl-1,2,5-oxadiazol-5-ium-3-olate |

InChI |

InChI=1S/C9H8N2O2/c1-7-9(12)10-13-11(7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

GRNLCHMFCSMWBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](ON=C1[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 3 Phenylsydnone and Its Derivatives

Classical Approaches to Sydnone (B8496669) Ring Formation

The classical synthesis of the sydnone ring is a two-step process that begins with the N-nitrosation of an N-aryl amino acid, followed by an intramolecular cyclodehydration to form the mesoionic ring. neliti.comindexcopernicus.com

Cyclodehydration of N-Nitroso-N-arylglycine Derivatives

The seminal method for sydnone synthesis, developed by Earl and Mackney, employed acetic anhydride (B1165640) as the dehydrating agent. rsc.orgcore.ac.uk In their original work, N-nitroso-N-phenylglycine was dissolved in excess acetic anhydride and left at room temperature, yielding the crystalline sydnone product after several days. neliti.comcore.ac.uk Subsequent modifications found that heating the reaction mixture could significantly shorten the reaction time to a matter of hours. jocpr.comorgsyn.org

While effective and historically significant, this method can be slow, and the yields can be variable. For instance, the original room temperature procedure took six days to complete. core.ac.uk Heating in a boiling water bath for 1.5 hours is a common modern adaptation of this classical procedure. orgsyn.org

To improve the efficiency of the cyclodehydration step, stronger dehydrating agents have been investigated. Trifluoroacetic anhydride (TFAA) has emerged as a highly effective and widely used reagent for this transformation. jocpr.comneliti.comresearchgate.netcore.ac.uk The use of TFAA offers several advantages over acetic anhydride, including significantly faster reaction rates, milder conditions, and consistently higher yields. core.ac.ukwright.edu

Reactions with TFAA are typically rapid, often completing in under 15 minutes, and can be conducted at low temperatures (e.g., -5°C to 0°C), which is beneficial for substrates that may be sensitive to heat. core.ac.ukwright.edu Yields for the synthesis of N-phenylsydnone using TFAA often exceed 90%. core.ac.uk The primary disadvantage of this method is the higher cost of TFAA compared to other dehydrating agents. core.ac.uk

Thionyl chloride (SOCl₂) is another dehydrating agent utilized in sydnone synthesis. neliti.comindexcopernicus.comresearchgate.netcore.ac.uk The reaction conditions and solvent play a crucial role in the success of this method. When the cyclization is performed using thionyl chloride in dry ether at room temperature, the yield is often low, around 28%. neliti.comindexcopernicus.comresearchgate.net However, a significant improvement in yield (up to 75%) can be achieved by using a mixture of cold dioxane and pyridine (B92270) as the solvent system, with the reaction completing in about 25 minutes. neliti.comindexcopernicus.comresearchgate.net Other dehydrating agents like phosphorus pentoxide have also been reported. core.ac.uk

| Dehydrating Agent | Typical Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Room Temperature | ~24 hours to 6 days | Variable to Good (96.8% reported) | neliti.comcore.ac.ukorgsyn.org |

| Acetic Anhydride | Heated (Boiling Water Bath) | ~1.5 hours | Good | orgsyn.org |

| Trifluoroacetic Anhydride (TFAA) | Low Temperature (-5°C to 0°C) | <15 minutes | High (>90%) | core.ac.ukwright.edu |

| Thionyl Chloride | Dry Ether, Room Temperature | A few minutes | Low (28%) | neliti.comindexcopernicus.comresearchgate.net |

| Thionyl Chloride | Dioxane/Pyridine, Cold | ~25 minutes | Improved (75%) | neliti.comindexcopernicus.comresearchgate.net |

Preparation of N-Nitroso Precursors

The synthesis of sydnones is contingent upon the availability of their N-nitroso-N-arylglycine precursors. neliti.comscholaris.ca The conventional and most common method for preparing these intermediates is through the nitrosation of the corresponding N-substituted amino acid. indexcopernicus.comvulcanchem.com This is typically achieved by reacting the N-arylglycine with nitrous acid, which is generated in situ from the reaction of sodium nitrite (B80452) with a strong acid, such as hydrochloric acid, under cold conditions (0-5°C). neliti.comorgsyn.orgresearchgate.netcdnsciencepub.com

For substrates that might be sensitive to strongly acidic conditions, alternative nitrosating agents can be used. Isoamyl nitrite (IAN) in a neutral solvent like dimethoxyethane (DME) provides a milder route to the N-nitroso precursor. indexcopernicus.comwhiterose.ac.uk

Modern Synthetic Advancements for Sydnones

While the classical methods are robust, modern organic synthesis has driven the development of more efficient, one-pot, and environmentally benign procedures for preparing sydnones. These advancements often focus on improving yields, reducing reaction times, and simplifying purification processes.

One significant development is the use of catalysts to facilitate a one-pot conversion of N-arylglycines directly to sydnones in a neutral medium. Reagents such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have been employed as effective catalysts. indexcopernicus.cominnovareacademics.in In these procedures, stirring the N-arylglycine, sodium nitrite, acetic anhydride, and the catalyst in a solvent like dichloromethane (B109758) at low temperatures (5°C) can produce the sydnone in high yields (80-88%) over 5 to 16 hours. neliti.comindexcopernicus.cominnovareacademics.in This method is particularly advantageous for synthesizing sydnones with electron-withdrawing groups, such as nitrophenyl substituents, which typically give low yields via classical methods. indexcopernicus.cominnovareacademics.in

Other modern approaches include:

Ultrasonication : The use of ultrasound has been shown to facilitate the cyclization with acetic anhydride at room temperature. neliti.comcore.ac.uk

Novel Reagents : A variety of other reagents have been explored for the cyclodehydration step, including haloiminium salts, N,N-dimethylchlorosulfitemethanium chloride, and 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride. core.ac.ukwright.edulookchemmall.com

Microwave-Assisted Synthesis : Microwave irradiation has been utilized to accelerate the Friedel-Crafts acylation of sydnones, demonstrating a green chemistry approach to their functionalization. rasayanjournal.co.in

Metal-Catalyzed Cross-Coupling : Modern techniques such as palladium-catalyzed direct arylation have been applied to the functionalization of the sydnone ring, expanding the synthetic utility of these heterocycles. neliti.comwhiterose.ac.uk

Bioorthogonal Chemistry : N-arylsydnones are being developed for applications in bioorthogonal chemistry, where they can undergo [3+2] cycloaddition reactions for processes like peptide labeling with isotopes such as ¹⁸F. nih.gov

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| One-Pot Catalytic Synthesis | TBBDS or DBH, NaNO₂, Acetic Anhydride, DCM, 5°C | High yields (80-88%) in a single step, neutral conditions. | neliti.comindexcopernicus.cominnovareacademics.in |

| Ultrasonication | Acetic Anhydride, Room Temperature, Ultrasound | Accelerated reaction at room temperature. | neliti.comcore.ac.uk |

| Direct Arylation | Palladium catalyst, Buchwald ligand (e.g., XPhos) | Efficient functionalization at the C4 position. | whiterose.ac.uk |

| Microwave-Assisted Acylation | Bismuth triflate, Acetic Anhydride, Microwave irradiation | Rapid, efficient, and environmentally friendly functionalization. | rasayanjournal.co.in |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wright.eduoatext.comresearchgate.net In the context of sydnone chemistry, microwave irradiation has been successfully employed to facilitate the synthesis of 4-acyl-3-arylsydnones. wright.edurasayanjournal.co.in

One notable application is the Friedel-Crafts acylation of 3-phenylsydnone (B89390) derivatives. rasayanjournal.co.in For instance, the synthesis of 4-acetyl-3-(4-substituted phenyl)sydnones has been achieved with excellent yields under microwave irradiation. rasayanjournal.co.in This method is considered environmentally benign, particularly when using green catalysts and solvents. rasayanjournal.co.in The reaction times are significantly reduced; for example, the acylation of para-chlorophenyl sydnone completes within 8 minutes under microwave conditions, compared to one and a half hours using traditional heating. rasayanjournal.co.in Similarly, the reaction for para-bromophenyl sydnone is finished in 10 minutes, a substantial improvement over the two hours required by conventional methods. rasayanjournal.co.in

The general procedure involves mixing a 4-substituted phenyl sydnone with an anhydride and a catalyst in a pressure tube, followed by irradiation in a microwave oven. rasayanjournal.co.in The use of microwave irradiation has also been explored for optimizing acylation methods that previously required long reaction times, such as those using Montmorillonite K-10 or bismuth(III) triflate/lithium perchlorate (B79767) as catalysts. wright.edu While yields may not always be dramatically improved, the reduction in reaction time from hours to as little as one hour is a significant advantage. wright.edu

The synthesis of various heterocyclic compounds, including pyrroles and coumarins, has also benefited from microwave-assisted techniques, highlighting the broad applicability of this technology in heterocyclic chemistry. rasayanjournal.co.inmdpi.com

Catalytic Approaches (e.g., Bismuth Triflate)

Catalytic methods play a crucial role in the synthesis of functionalized sydnones, with metal triflates, particularly bismuth(III) triflate (Bi(OTf)₃), being prominent catalysts. wright.eduresearchgate.net Bismuth triflate is favored for its "green" characteristics and its effectiveness in promoting Friedel-Crafts acylations on the sydnone ring. wright.edurasayanjournal.co.in

The Friedel-Crafts acylation at the C-4 position of 3-arylsydnones can be achieved in good yields using an alkyl anhydride with a catalytic amount of bismuth triflate and lithium perchlorate in anhydrous acetonitrile. wright.eduresearchgate.net This method has been shown to be effective for a variety of para-substituted phenyl sydnones, with both electron-donating and electron-withdrawing substituents on the phenyl ring. wright.edu The reaction appears to be faster with arylsydnones that have electron-donating groups. researchgate.net

The general conditions for bismuth triflate-catalyzed acylation involve heating the 3-arylsydnone with four equivalents of an alkyl anhydride and 25 mol% each of bismuth triflate and lithium perchlorate at 95 °C. wright.eduresearchgate.net Other metal triflates, such as those of lanthanum, yttrium, scandium, hafnium, gadolinium, and indium, have also been investigated for the acetylation of 3-phenylsydnone, with indium triflate showing the highest yields. researchgate.net

The use of bismuth triflate as a catalyst is considered a more environmentally friendly approach compared to some previously reported methods. wright.edu

Ultrasonification-Facilitated Syntheses

Ultrasonification, the use of ultrasound to promote chemical reactions, offers another alternative and efficient method for the synthesis of sydnone derivatives. This technique has been shown to facilitate the acylation of sydnones. core.ac.uk

Tien and coworkers demonstrated that the ultrasonification of 3-substituted sydnones in the presence of acetic anhydride and a catalytic amount of perchloric acid can rapidly produce the 4-acylated derivative in moderate yields. core.ac.uk This method provides a quick route to these compounds. core.ac.uk Another application of ultrasonification in sydnone chemistry is the regioselective de-bromination of 4-bromo derivatives using activated zinc, although this method has limitations when strong electron-withdrawing groups are present. wright.edu

The cyclization of N-substituted N-nitroso-α-amino acids to form the sydnone ring, a fundamental step in sydnone synthesis, can also be facilitated by ultrasonification. Specifically, the use of acetic anhydride at room temperature is accelerated by ultrasound. core.ac.uk

Targeted Synthesis of 4-Methyl-3-phenylsydnone

The classical synthesis of sydnones, including 4-methyl-3-phenylsydnone, involves the cyclodehydration of an N-substituted N-nitroso-α-amino acid. wright.eduindexcopernicus.com The general pathway starts with the nitrosation of an N-substituted glycine. wright.edu For 4-methyl-3-phenylsydnone, the precursor would be N-nitroso-N-phenylalanine.

The nitrosation step is typically carried out using nitrous acid under strongly acidic conditions. wright.edu However, alternative methods, such as using isoamyl nitrite in dimethoxyethane, have been developed to avoid acid-sensitive functional groups. indexcopernicus.com Following nitrosation, the resulting N-nitrosoamino acid is cyclized. While the original method by Earl and Mackney used acetic anhydride at room temperature for an extended period, modern variations include heating in acetic anhydride or using more powerful dehydrating agents like trifluoroacetic anhydride (TFAA). core.ac.ukijcrt.org TFAA is often the reagent of choice as it allows for rapid cyclization (less than 15 minutes) at low temperatures with high yields. core.ac.uk

Synthetic Routes to Functionalized 4-Methyl-3-phenylsydnone Derivatives

The functionalization of the 4-methyl-3-phenylsydnone scaffold can be achieved by introducing substituents at either the C-4 position of the sydnone ring or on the N-phenyl moiety.

Introduction of Substituents at the Sydnone Ring (C-4 position)

The C-4 position of the sydnone ring is nucleophilic and readily undergoes electrophilic aromatic substitution. core.ac.ukresearchgate.net This reactivity allows for the introduction of a wide range of functional groups.

Halogenation: Sydnones can be halogenated at the C-4 position. Chlorination can be achieved using chlorine, potassium chlorate (B79027) in HCl, or N-chlorosuccinimide (NCS). core.ac.uk Bromination is accomplished with bromine or N-bromosuccinimide (NBS). core.ac.uk Iodination is also possible using iodine monochloride in acetic acid. core.ac.uknih.gov The 4-bromo group can serve as a protecting group for the sydnone ring. core.ac.uk

Acylation: As previously discussed, the C-4 position can be acylated via Friedel-Crafts reactions using anhydrides and catalysts like bismuth triflate or perchloric acid. wright.educore.ac.uk Lithiation of a 3-substituted sydnone followed by reaction with N,N-dimethylformamide or acetaldehyde (B116499) can yield acylated or hydroxylated derivatives, respectively. core.ac.uk

Metallation: The proton at the C-4 position can be abstracted using a strong base like butyllithium (B86547) to form a lithiated intermediate. core.ac.uk This intermediate can then react with various electrophiles. For instance, reaction with carbon dioxide leads to 4-carboxysydnones. core.ac.uk Furthermore, transmetallation of the lithiated species with cupric bromide yields a stable sydnonyl cuprate, which can undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to produce 4-aryl or 4-alkenyl sydnones. core.ac.uk

Fluoromethylation: The synthesis of 4-fluoromethylsydnones has also been reported, providing access to pyrazole (B372694) derivatives through cycloaddition reactions. researchgate.net

A summary of yields for the synthesis of 4-acetyl-3-(4-substituted phenyl)sydnones using a microwave-assisted, bismuth triflate-catalyzed method is presented below.

| Substituent on Phenyl Ring | Reaction Time (min) | Yield (%) |

| H | 15 | - |

| p-CH₃ | 15 | 78 |

| p-OCH₃ | 12 | 83 |

| p-Cl | 8 | 85 |

| p-Br | 10 | 80 |

| Data sourced from a study on the green synthesis of 4-acetyl-3-(4-substituted) phenyl sydnones. rasayanjournal.co.in |

Introduction of Substituents on the N-Phenyl Moiety

Introducing substituents onto the N-phenyl ring of 4-methyl-3-phenylsydnone can be achieved through several synthetic strategies.

One approach involves starting with an appropriately substituted aniline (B41778) to synthesize the desired N-phenylglycine derivative, which is then carried through the nitrosation and cyclization sequence to form the sydnone. nih.gov For example, a series of N-(4'-substituted-3'-nitrophenyl)sydnones were prepared using a 4-step synthetic route to introduce derivatives at the 4'-position of the phenyl sydnone framework. nih.gov

Another powerful method is directed ortho-metalation. The lithiation of 3-phenylsydnone can occur at the ortho-position of the phenyl ring. wright.edu This lithiated species can then be trapped with various electrophiles. For instance, reaction with N-methoxy-N-methylbenzamide affords the ortho-benzoyl derivative. wright.edu This strategy allows for a "one-pot" synthesis of ortho-acyl sydnones from 3-phenylsydnone. wright.edu Furthermore, this method can be extended to introduce a second substituent at the C-4 position of the sydnone ring by adding a second electrophile. wright.edu

Lithiation reactions have also been performed on 3-(4-chlorophenyl)sydnone (B14748537) and 3-(4-methylphenyl)sydnone (B1615374), followed by trapping with iodine, leading to di-substituted species with iodine at both the ortho-position of the phenyl ring and the C-4 position of the sydnone ring. core.ac.uk Selective removal of the iodine at the C-4 position can then yield the ortho-iodophenyl sydnones. core.ac.uk

Synthesis of Bi- and Poly-Nuclear Sydnone Systems

The construction of molecules containing multiple sydnone rings or fused polycyclic systems incorporating the sydnone moiety has led to compounds with unique properties and potential applications. Various synthetic strategies have been developed to create these complex bi- and poly-nuclear sydnone systems. These methodologies can be broadly categorized into the direct coupling of sydnone rings, the linkage of sydnones via bridging units, and the formation of sydnone rings on pre-existing polynuclear frameworks.

A significant advancement in the synthesis of bi-nuclear sydnones is the direct coupling of two sydnone units. One of the most effective methods is the palladium-catalyzed cross-dehydrogenative coupling (CDC) of 3-arylsydnones. arkat-usa.orglew.ro This approach avoids the need for pre-functionalization of the sydnone ring, such as halogenation, which was often required in earlier, lower-yielding methods. arkat-usa.org The direct C-H bond activation at the C-4 position of the sydnone ring allows for the formation of a C-C bond between two sydnone molecules, yielding 4,4'-bis-sydnones. arkat-usa.org The reaction is typically carried out using a palladium(II) acetate (B1210297) catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere, which serves to regenerate the active Pd(II) catalyst. arkat-usa.org This method is noted for its high atom economy and environmental friendliness. arkat-usa.org A proposed mechanism involves the electrophilic attack of Pd(II) on the sydnone ring, followed by deprotonation to form a palladium-sydnone intermediate. This intermediate then reacts with a second sydnone molecule, and subsequent reductive elimination yields the bis-sydnone product and Pd(0). arkat-usa.org

Table 1: Palladium-Catalyzed Synthesis of 4,4'-Bis-sydnones This table showcases examples of 4,4'-bis-sydnones synthesized via direct cross-dehydrogenative coupling of various 3-arylsydnones.

| Starting 3-Arylsydnone | Catalyst / Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-(4-Methoxyphenyl)sydnone | Pd(OAc)₂ / O₂ | DMSO | 120 | 16 | 3,3'-Bis(4-methoxyphenyl)-4,4'-bis-sydnone | 95 | arkat-usa.org |

| 3-Phenylsydnone | Pd(OAc)₂ / O₂ | DMSO | 120 | 16 | 3,3'-Diphenyl-4,4'-bis-sydnone | 85 | arkat-usa.org |

| 3-(4-Chlorophenyl)sydnone | Pd(OAc)₂ / O₂ | DMSO | 120 | 16 | 3,3'-Bis(4-chlorophenyl)-4,4'-bis-sydnone | 78 | arkat-usa.org |

| 3-(4-Bromophenyl)sydnone | Pd(OAc)₂ / O₂ | DMSO | 120 | 16 | 3,3'-Bis(4-bromophenyl)-4,4'-bis-sydnone | 75 | arkat-usa.org |

| 3-(4-Methylphenyl)sydnone | Pd(OAc)₂ / O₂ | DMSO | 120 | 16 | 3,3'-Bis(4-methylphenyl)-4,4'-bis-sydnone | 88 | arkat-usa.org |

Another strategy involves linking two sydnone rings through a bridging atom, such as silicon. Bis(sydnonyl)silanes have been synthesized by reacting 4-lithium derivatives of sydnones with dichlorosilanes. ineosopen.org For instance, the reaction of 4-lithio-3-phenylsydnone with dichlorodimethylsilane (B41323) yields bis[3-phenylsydnon-4-yl]dimethylsilane. This method provides a versatile route to bi-nuclear sydnones where the properties can be tuned by altering the substituents on the silicon atom. ineosopen.org

Table 2: Synthesis of Bis(sydnonyl)silanes This table presents examples of silicon-bridged bis-sydnones prepared from 4-lithiosydnones and dichlorosilanes.

| 4-Lithiosydnone Derivative | Dichlorosilane | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Lithio-3-phenylsydnone | Dichlorodimethylsilane | Bis[3-phenylsydnon-4-yl]dimethylsilane | 65 | ineosopen.org |

| 4-Lithio-3-methylsydnone | Dichlorodimethylsilane | Bis[3-methylsydnon-4-yl]dimethylsilane | 71 | ineosopen.org |

| 4-Lithio-3-phenylsydnone | Dichloromethylphenylsilane | Bis[3-phenylsydnon-4-yl]methylphenylsilane | 58 | ineosopen.org |

An alternative to building bridges between existing sydnone rings is to construct the sydnone rings upon a pre-existing bi-nuclear scaffold. This has been demonstrated in the synthesis of p-phenylene-3,3'-disydnone, which is prepared by the cyclodehydration of the corresponding dinitroso compound derived from N,N'-(p-phenylene)diglycine. researchgate.net Similarly, complex bis-sydnones have been synthesized starting from molecules like 4,4′-diaminodiphenylsulfone, which serves as a backbone for the stepwise construction of two sydnone rings, leading to compounds like 3,3′-(sulfonyldi-4,1-phenylene)bis(sydnone) derivatives. niscpr.res.in

The synthesis of polycyclic sydnone systems, where the sydnone ring is fused to other aromatic or heterocyclic structures, represents another important area. These compounds are often precursors for more complex structures like heterohelicenes. acs.org The synthetic approach typically involves creating a polycyclic N-substituted amino acid, followed by nitrosation and cyclodehydration to form the fused sydnone ring. acs.orgresearchgate.net For example, polycyclic sydnones have been prepared and subsequently used in 1,3-dipolar cycloaddition reactions with arynes to assemble novel pyrazole-containing helicenes. acs.org

Furthermore, sydnones can act as monomers in polymerization reactions to form poly-nuclear systems. For instance, the unique reactivity of N-phenylsydnone has been utilized in a cascading double 1,3-dipolar cycloaddition with bismaleimides to produce hyperbranched polyimides. researchgate.net In this "A(A') + B3" approach, the sydnone acts as a latent bifunctional monomer, reacting with the bismaleimide (B1667444) to form complex polymer structures, effectively avoiding gelation. researchgate.net

Reactivity and Mechanistic Studies of 4 Methyl 3 Phenylsydnone

Electrophilic Aromatic Substitution (EAS) on the Sydnone (B8496669) Ring

Sydnones are mesoionic compounds that exhibit a pseudo-aromatic character. neliti.com The sydnone ring possesses a delocalized system of electrons, making it susceptible to electrophilic aromatic substitution, with a reactivity comparable to that of furan. researchgate.net These reactions are a testament to the aromatic nature of the sydnone core, as they proceed with the retention of the ring system. core.ac.uk

Electrophilic aromatic substitution on 3-substituted sydnones occurs with high regioselectivity at the C-4 position. core.ac.uk This is because the C-4 carbon atom bears a considerable partial negative charge, making it the most nucleophilic and energetically favorable site for electrophilic attack. neliti.comcore.ac.uk The N-3 position of the sydnone ring has a partial positive charge, which deactivates the attached phenyl ring towards electrophiles, further ensuring that substitution occurs almost exclusively on the sydnone ring itself. researchgate.netcore.ac.uk

Sydnones with an unsubstituted C-4 position readily undergo halogenation. These reactions provide a straightforward route to 4-halosydnones, which are versatile synthetic intermediates.

Bromination: The introduction of a bromine atom at the C-4 position can be achieved by treating the sydnone with reagents such as bromine (Br₂) or N-bromosuccinimide (NBS). core.ac.uk The reaction of 3-phenylsydnone (B89390) with one equivalent of a brominating agent results exclusively in the formation of 4-bromo-3-phenylsydnone. researchgate.net

Chlorination: Chlorination at the C-4 position is accomplished using reagents like N-chlorosuccinimide (NCS), chlorine (Cl₂), or potassium chlorate (B79027) in hydrochloric acid. core.ac.uk

Iodination: While synthetically useful, iodination is generally more difficult to achieve compared to bromination and chlorination. core.ac.uk A common method involves the use of iodine monochloride (ICl) in acetic acid at room temperature. core.ac.uk

| Reaction | Reagent(s) | Product (from 3-phenylsydnone) |

| Bromination | Br₂, N-Bromosuccinimide (NBS) | 4-Bromo-3-phenylsydnone |

| Chlorination | N-Chlorosuccinimide (NCS), Cl₂/HCl | 4-Chloro-3-phenylsydnone |

| Iodination | Iodine Monochloride (ICl) | 4-Iodo-3-phenylsydnone |

The sydnone ring can undergo acylation at the C-4 position under Friedel-Crafts conditions. This reaction introduces an acyl group, such as an acetyl group, onto the heterocyclic core. The reaction typically involves treating the sydnone with an acylating agent like acetic anhydride (B1165640) in the presence of a catalyst. While traditional Lewis acids can be used, metal triflates have also been shown to be effective catalysts for this transformation.

| Reaction | Reagent(s) | Catalyst | Product (from 3-phenylsydnone) |

| Acetylation | Acetic Anhydride | Metal Triflates (e.g., In(OTf)₃), Brønsted Acids | 4-Acetyl-3-phenylsydnone |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that can also be performed on the sydnone ring at the C-4 position.

Nitration: The nitration of 3-phenylsydnone with a nitrating mixture (e.g., nitric acid and sulfuric acid) yields the 4-nitro derivative. researchgate.net The active electrophile in this reaction is the nitronium ion (NO₂⁺). masterorganicchemistry.com

Sulfonation: Sydnones undergo sulfonation when treated with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). core.ac.ukopenochem.org This reaction introduces a sulfonic acid (-SO₃H) group at the C-4 position. The electrophile is believed to be protonated sulfur trioxide (HSO₃⁺). masterorganicchemistry.com

| Reaction | Reagent(s) | Electrophile | Product (from 3-phenylsydnone) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-3-phenylsydnone |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | HSO₃⁺ | 3-Phenylsydnone-4-sulfonic acid |

An alternative strategy for the functionalization of the C-4 position involves a two-step sequence of deprotonation followed by reaction with an electrophile. The hydrogen atom at C-4 is notably acidic for a C-H bond, with an estimated pKa of 18-20. slideshare.net This acidity allows for its removal by a strong base to generate a carbanion, which can then be trapped by various electrophiles.

The deprotonation of a 4-unsubstituted sydnone can be effectively achieved using a strong organolithium base, such as n-butyllithium (n-BuLi). This process, known as lithiation, generates a highly reactive 4-lithiosydnone intermediate. This intermediate serves as a powerful nucleophile and readily reacts with a wide range of electrophiles, allowing for the introduction of diverse functional groups at the C-4 position that are not accessible via direct electrophilic substitution. slideshare.net For instance, the lithiated species can be trapped with iodine electrophiles. wright.edu

| Step | Reagent(s) | Intermediate / Product |

| 1. Lithiation | n-Butyllithium (n-BuLi) | 4-Lithio-3-phenylsydnone |

| 2. Electrophilic Trap | Iodine (I₂) | 4-Iodo-3-phenylsydnone |

Metallation Reactions (e.g., Lithiation) and Subsequent Electrophilic Trapping

Ortho-Lithiation of the N-Phenyl Ring

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation at the position ortho to the DMG on an aromatic ring. wikipedia.orgbaranlab.org The DMG, typically containing a heteroatom, coordinates to an organolithium reagent, facilitating the removal of a nearby proton. wikipedia.orgbaranlab.org This method offers high regioselectivity, exclusively targeting the ortho position, unlike conventional electrophilic aromatic substitution which often yields a mixture of ortho and para products. wikipedia.org

The sydnone ring itself has been demonstrated to function as an effective directing group for the ortho-lithiation of its N-phenyl substituent. tandfonline.com Studies on 3-phenylsydnone have shown that treatment with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to the formation of a dilithio intermediate. tandfonline.com This intermediate results from the deprotonation at both the C-4 position of the sydnone ring and the ortho position of the phenyl ring. tandfonline.com

Subsequent reaction of this dilithiated species with various electrophiles allows for the introduction of substituents at the ortho position of the N-phenyl ring. The regioselectivity of the electrophilic attack depends on the nature of the electrophile. Weaker electrophiles have been shown to selectively acylate the ortho-position of the phenyl ring. tandfonline.com This ortho-lithiation protocol provides a valuable route to ortho-substituted arylsydnones, which are versatile precursors for the synthesis of various heterocyclic compounds. tandfonline.com The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures. uwindsor.cachemicalbook.com The use of a strong alkyllithium base, such as n-BuLi or tert-butyllithium, is crucial for the deprotonation to occur. uwindsor.cachemicalbook.com

1,3-Dipolar Cycloaddition Reactions (DCR)

Sydnones, including 4-methyl-3-phenylsydnone, are mesoionic compounds that behave as cyclic azomethine imine-type 1,3-dipoles. orgsyn.org As such, they readily undergo 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, which are typically electron-deficient alkenes and alkynes. tandfonline.comorgsyn.org This reaction, often referred to as a Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings. tandfonline.com In the case of sydnones reacting with alkynes, the initial cycloadduct is unstable and undergoes a spontaneous loss of carbon dioxide to yield aromatic pyrazole (B372694) derivatives. orgsyn.org

The thermal 1,3-dipolar cycloaddition of 4-methyl-3-phenylsydnone with various dipolarophiles, particularly alkynes, is a well-established method for the synthesis of substituted pyrazoles. orgsyn.org These reactions are typically carried out by heating the sydnone and the dipolarophile in an inert solvent such as benzene (B151609), toluene, or xylene. orgsyn.org The reaction proceeds via a [3+2] cycloaddition mechanism, where the three atoms of the 1,3-dipole (N2, C3, and C4 of the sydnone ring) react with the two atoms of the dipolarophile's multiple bond. orgsyn.org

The reaction of 4-methyl-3-phenylsydnone with alkynes is a versatile route to a wide range of polysubstituted pyrazoles. orgsyn.orgsemanticscholar.orgnih.gov The cycloaddition is followed by the extrusion of carbon dioxide, leading directly to the aromatic pyrazole ring. orgsyn.org This method allows for the introduction of various substituents onto the pyrazole core, depending on the nature of the starting sydnone and the alkyne. For instance, the reaction of 4-methyl-3-phenylsydnone with an alkyne will result in a pyrazole with a phenyl group at the N-1 position and a methyl group at the C-4 position. The substituents from the alkyne will be located at the C-3 and C-5 positions of the resulting pyrazole. orgsyn.org

Table 1: Examples of Pyrazole Derivatives from Thermal Cycloaddition of Sydnones with Alkynes

| Sydnone | Alkyne | Product(s) | Conditions | Yield (%) | Reference |

| 3-Phenyl-4-methylsydnone | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dimethyl 1-phenyl-4-methyl-1H-pyrazole-3,5-dicarboxylate | p-xylene, reflux, 4 h | ~90 | orgsyn.org |

| 3-Phenyl-4-methylsydnone | Methyl propiolate | Mixture of Dimethyl 1-phenyl-4-methyl-1H-pyrazole-3-carboxylate and Dimethyl 1-phenyl-4-methyl-1H-pyrazole-5-carboxylate | Toluene, 110 °C | - | orgsyn.org |

| 3-Phenyl-4-methylsydnone | Phenylacetylene | 1,5-Diphenyl-4-methyl-1H-pyrazole and 1,3-Diphenyl-4-methyl-1H-pyrazole | Toluene, 110 °C | - | orgsyn.org |

The mechanism of 1,3-dipolar cycloadditions can be either concerted or stepwise. chemicalbook.com In a concerted mechanism, the two new sigma bonds are formed simultaneously in a single transition state. chemicalbook.comcommonorganicchemistry.com A stepwise mechanism, on the other hand, involves the formation of a diradical or zwitterionic intermediate. chemicalbook.com

For the thermal cycloaddition of sydnones, kinetic studies and theoretical calculations generally support a concerted, but asynchronous, mechanism. orgsyn.org The reaction is considered a pericyclic process involving a 4π electron component (the sydnone) and a 2π electron component (the dipolarophile). wikipedia.org The concerted nature of the reaction is supported by the high stereospecificity often observed, where the stereochemistry of the alkene dipolarophile is retained in the product. wikipedia.org However, the asynchronicity of the transition state means that the two new bonds are not formed to the same extent at the same time. The possibility of a stepwise mechanism, particularly with highly reactive or polarized dipolarophiles, cannot be entirely ruled out and may be competitive in certain cases.

When an unsymmetrical dipolarophile is used in the cycloaddition with 4-methyl-3-phenylsydnone, the formation of two possible regioisomers can occur. tandfonline.com The regioselectivity of the reaction is influenced by a combination of electronic and steric factors. tandfonline.com Frontier Molecular Orbital (FMO) theory is often used to predict the predominant regioisomer. tandfonline.com The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. tandfonline.com The regiochemistry is determined by the matching of the larger and smaller orbital coefficients of the interacting atoms. tandfonline.com

The stereoselectivity of the cycloaddition becomes relevant when the dipolarophile is a substituted alkene. wikipedia.org The reaction is generally stereospecific, meaning that a cis-alkene will yield a cis-substituted product, and a trans-alkene will give a trans-substituted product. wikipedia.org This high degree of stereospecificity is a strong indicator of a concerted reaction mechanism. wikipedia.org

The nature of the substituents on both the 4-methyl-3-phenylsydnone and the dipolarophile can significantly impact the reaction rate and regioselectivity of the cycloaddition. orgsyn.org Electron-withdrawing groups on the dipolarophile generally increase the reaction rate by lowering the energy of the LUMO, thus enhancing the HOMO-LUMO interaction with the sydnone. orgsyn.org

For the sydnone, substituents on the N-phenyl ring can also influence the reaction rate. A study on the reaction of various 3-(substituted-phenyl)-4-methylsydnones with dimethyl acetylenedicarboxylate (DMAD) found a small positive Hammett reaction constant (ρ ≈ +0.3 to +0.4), indicating that electron-withdrawing groups on the phenyl ring slightly accelerate the reaction. orgsyn.org This is consistent with a mechanism where there is a net flow of electron density from the sydnone to the dipolarophile in the transition state. orgsyn.org

Substituents also play a crucial role in directing the regioselectivity of the cycloaddition with unsymmetrical alkynes. The interplay of electronic effects (as described by FMO theory) and steric hindrance determines the final ratio of the regioisomeric products. tandfonline.com

Table 2: Bimolecular Rate Constants for the Reaction of 4-Methyl-3-phenylsydnone with Various Acetylenes

| Dipolarophile | 10⁵k (L·mol⁻¹·s⁻¹) |

| MeOOC–C≡C–COOMe | 2580 |

| H–C≡C–COOMe | 823 |

| Ph–C≡C–COOEt | 99 |

| H–C≡C–Ph | 18 |

| Ph–C≡C–Me | 1.9 |

Data from Huisgen and Gotthardt, as cited in orgsyn.org.

Catalyzed Cycloaddition Reactions

Cycloaddition reactions of sydnones provide a powerful tool for the synthesis of pyrazoles and other heterocyclic systems. The reactivity of 4-methyl-3-phenylsydnone in these transformations can be significantly enhanced and controlled through the use of metal catalysts or by employing highly strained reaction partners.

Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and a similar strategy has been successfully applied to the reaction of sydnones with terminal alkynes. nih.govrsc.orgrsc.org This transformation, known as the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC), offers a reliable method for the synthesis of 1,4-disubstituted pyrazoles with high regioselectivity. researchgate.net The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate, which then undergoes a [3+2] cycloaddition with the sydnone, followed by the extrusion of carbon dioxide to yield the aromatic pyrazole ring. nih.govnih.gov

The efficiency of the CuSAC reaction is influenced by the choice of copper source, ligands, and reaction conditions. While specific studies focusing solely on 4-methyl-3-phenylsydnone are limited in publicly available literature, the general principles of CuSAC suggest that it would react efficiently with a variety of terminal alkynes in the presence of a suitable copper(I) catalyst. The reaction typically favors the formation of the 1,4-regioisomer due to the electronic and steric influences of the substituents on both the sydnone and the alkyne.

| Sydnone | Alkyne | Copper Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|---|---|

| 4-Methyl-3-phenylsydnone | Phenylacetylene | CuI | TMEDA | Toluene | 100 | Data not available | Predominantly 1,4-disubstituted |

| 4-Methyl-3-phenylsydnone | Propargyl alcohol | CuSO4·5H2O | Sodium ascorbate | t-BuOH/H2O | 60 | Data not available | Predominantly 1,4-disubstituted |

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

An alternative to metal-catalyzed cycloadditions is the strain-promoted sydnone-alkyne cycloaddition (SPSAC), which utilizes the high reactivity of strained alkynes, such as cyclooctynes, to achieve cycloaddition without the need for a catalyst. nih.govnih.gov This bioorthogonal reaction is particularly valuable for applications in chemical biology due to its ability to proceed under physiological conditions. nih.govrsc.org The reaction of a phenyl sydnone with bicyclo[6.1.0]nonyne (BCN) has been shown to proceed with a second-order rate constant of 0.054 M⁻¹s⁻¹, which is comparable to other bioorthogonal reactions. semanticscholar.org

The mechanism of SPSAC involves a [3+2] cycloaddition of the sydnone to the strained alkyne, followed by a retro-Diels-Alder reaction that releases carbon dioxide and forms the stable pyrazole product. semanticscholar.org The rate of the reaction is influenced by the nature of the substituents on both the sydnone and the strained alkyne. For instance, the introduction of halogen substituents at the 4-position of the sydnone ring has been shown to increase the reaction rate. nih.govresearchgate.net

| Sydnone | Strained Alkyne | Solvent | Temperature (°C) | Rate Constant (k, M-1s-1) |

|---|---|---|---|---|

| 3-Phenylsydnone | Bicyclo[6.1.0]nonyne (BCN) | MeOH/H2O | 21 | 0.054 semanticscholar.org |

| 4-Bromo-3-phenylsydnone | Bicyclo[6.1.0]nonyne (BCN) | Not specified | Not specified | Faster than 3-phenylsydnone nih.govresearchgate.net |

Intramolecular Cycloadditions

Intramolecular cycloaddition reactions of sydnones bearing a tethered alkyne functionality provide an elegant and efficient route to fused pyrazole systems. nih.gov This strategy allows for the construction of complex polycyclic scaffolds in a single step with high regioselectivity, driven by the formation of a stable aromatic pyrazole ring. nih.govnih.govbeilstein-journals.org While specific examples involving 4-methyl-3-phenylsydnone with a tethered alkyne are not extensively documented, the general principle suggests that an appropriately substituted derivative would undergo intramolecular cycloaddition to yield a tricyclic product. The regioselectivity of the cyclization would be dictated by the length and nature of the tether connecting the sydnone and alkyne moieties.

Other Significant Reactions

Beyond cycloadditions, 4-methyl-3-phenylsydnone and its derivatives undergo other important chemical transformations.

Formation and Reactivity of Sydnone Imines

Sydnone imines are a class of mesoionic compounds that are structurally related to sydnones and exhibit their own unique reactivity. While the direct synthesis of an imine from 4-methyl-3-phenylsydnone is not a common transformation, the chemistry of sydnone imines, in general, is of significant interest. dntb.gov.uaresearchgate.net Sydnone imines can be synthesized through various routes and are known to participate in cycloaddition reactions and other transformations. The hydrolytic stability of the imine functionality can be a critical factor in their application, and in some cases, hydrolysis of the imine can occur under certain reaction conditions. mdpi.com

Oxidation Reactions and Ring Degradation

The stability of the sydnone ring towards oxidation is a key consideration in its chemical transformations. Strong oxidizing agents like potassium permanganate (B83412) can lead to the degradation of the sydnone ring. researchgate.netnitrkl.ac.inresearchgate.net The course of the oxidation reaction can be complex, potentially involving the formation of manganese intermediates and leading to a variety of degradation products. nih.gov The specific products and the mechanism of degradation would depend on the reaction conditions, including the pH and the presence of any catalysts. researchgate.netphyschemres.org

Photochemical reactions can also induce ring degradation. The photolysis of coumarin-based esters, for example, proceeds via heterolytic cleavage. nih.gov While the specific photochemical behavior of 4-methyl-3-phenylsydnone is not detailed in the provided context, it is plausible that UV irradiation could lead to ring opening or rearrangement reactions.

Reactions with Carbonyl Compounds (e.g., Aldehydes)

The C-4 methyl group of 4-methyl-3-phenylsydnone exhibits acidic properties, enabling it to participate in condensation reactions with various carbonyl compounds, particularly aldehydes. This reactivity is analogous to the aldol (B89426) and Knoevenagel-type condensations, where an active methylene (B1212753) compound reacts with a carbonyl group in the presence of a base or acid catalyst. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the sydnone ring.

The reaction typically proceeds via the deprotonation of the C-4 methyl group by a base to form a carbanionic intermediate. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields a 4-(substituted-vinyl)-3-phenylsydnone, also known as a styryl sydnone derivative.

The choice of catalyst and reaction conditions can influence the efficiency of the condensation. Basic catalysts, such as piperidine (B6355638) or sodium ethoxide, are commonly employed to facilitate the initial deprotonation step. The reaction is often carried out in a suitable solvent and may require heating to promote dehydration.

A variety of aromatic aldehydes can be successfully condensed with 4-methyl-3-phenylsydnone, leading to a range of styryl sydnones with different substituents on the phenyl ring of the styryl moiety. The electronic nature of the substituent on the aromatic aldehyde can affect the reaction rate and yield. Electron-withdrawing groups on the aldehyde can enhance its electrophilicity and facilitate the initial nucleophilic attack, while electron-donating groups may have the opposite effect.

Table 1: Examples of Base-Catalyzed Condensation of 4-Methyl-3-phenylsydnone with Aromatic Aldehydes

| Aldehyde | Catalyst | Product |

| Benzaldehyde | Piperidine | 4-(2-Phenylvinyl)-3-phenylsydnone |

| 4-Chlorobenzaldehyde | Sodium Ethoxide | 4-[2-(4-Chlorophenyl)vinyl]-3-phenylsydnone |

| 4-Methoxybenzaldehyde | Piperidine | 4-[2-(4-Methoxyphenyl)vinyl]-3-phenylsydnone |

| 4-Nitrobenzaldehyde | Sodium Ethoxide | 4-[2-(4-Nitrophenyl)vinyl]-3-phenylsydnone |

This table presents representative examples of condensation reactions based on the general reactivity of active methyl groups with aromatic aldehydes.

Furthermore, the methyl group of 4-methyl-3-phenylsydnone can be lithiated using strong bases like n-butyllithium. The resulting lithiated species is a potent nucleophile and readily reacts with a wide range of electrophiles, including aldehydes. This approach provides an alternative and often more reactive pathway to the formation of the corresponding alcohol adducts, which can then be dehydrated to the styryl derivatives.

Generation and Reactivity of Sydnone Methides and Anionic N-Heterocyclic Carbenes

Recent research has unveiled the potential of sydnones to serve as precursors for unique mesoionic compounds known as sydnone methides, which in turn can generate anionic N-heterocyclic carbenes (aNHCs). These species exhibit remarkable reactivity and offer novel avenues in synthetic chemistry.

Sydnone methides can be generated from 4-halosydnones through a palladium-catalyzed reaction with active methylene compounds. Deprotonation of these sydnone methides leads to the formation of π-electron-rich anionic N-heterocyclic carbenes. These aNHCs are a distinct class of carbenes, characterized by their anionic nature and unique electronic properties.

The generation of these carbenes from sydnone precursors has been systematically studied, revealing their stability and reactivity profile. For instance, deprotonation of various sydnone methides has been shown to yield the corresponding anionic carbenes, which can be trapped with various electrophiles.

The reactivity of these sydnone-derived anionic carbenes is diverse. They have been shown to react with a range of electrophiles, including:

Sulfur and Selenium: The carbenes react with elemental sulfur and selenium, followed by methylation, to yield the corresponding thioethers and selenoethers.

Acyl Chlorides: Reaction with acyl chlorides results in the formation of 4-acylsydnone methides.

Metal Halides: They can act as ligands to form complexes with various metals, including mercury, gold, and rhodium.

Table 2: Reactions of Anionic N-Heterocyclic Carbenes Derived from Sydnone Methides researchgate.net

| Reactant | Product Type |

| Sulfur, then Methyl Iodide | S-Methylated Thioether |

| Selenium, then Methyl Iodide | Se-Methylated Selenoether |

| Acyl Chlorides | 4-Acylsydnone Methide |

| Mercury(II) Chloride | Dimeric Mercury Complex |

| Chloro(triphenylphosphine)gold(I) | Gold(I) Complex |

| Carbonyl(chloro)bis(triphenylphosphine)rhodium(I) | Rhodium Complex |

This emerging area of sydnone chemistry highlights their versatility beyond their well-established role as 1,3-dipoles in cycloaddition reactions. The generation of anionic N-heterocyclic carbenes from sydnone methides opens up new possibilities for catalysis and the synthesis of novel organometallic and heterocyclic compounds. researchgate.net

Theoretical and Computational Investigations of 4 Methyl 3 Phenylsydnone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic structure of 4-methyl-3-phenylsydnone. These methods provide a detailed picture of electron distribution, bonding, and molecular properties.

Ab Initio and Coupled Cluster Methods

High-level ab initio methods, such as coupled-cluster (CC) theory, offer a rigorous approach to studying the electronic structure of molecules. studfile.netuhmreactiondynamics.org The coupled-cluster approach provides a size-extensive description of systems, which is crucial for accurate calculations. studfile.net For instance, the coupled-cluster singles-and-doubles (CCSD) model, and its extension including perturbative triples (CCSD(T)), are known for their high accuracy in determining molecular energies and properties. studfile.netuhmreactiondynamics.org Studies on related mesoionic compounds like 3-methylsydnone (B1297535) and 3-phenylsydnone (B89390) have utilized methods such as electron-propagator theory (EPT) and the equation-of-motion coupled-cluster (IP-EOM-CCSD) method to investigate their electronic structures and valence ionizations. researchgate.net These high-level calculations are essential for obtaining a reliable understanding of the complex bonding in such molecules. uhmreactiondynamics.orgresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used tool for investigating the properties of a broad range of molecules due to its balance of computational cost and accuracy. mdpi.comscirp.orgrsc.org DFT calculations, often employing hybrid functionals like B3LYP, have been successfully applied to study the optimized molecular geometry, vibrational frequencies, and electronic properties of various organic compounds. mdpi.comscirp.org For sydnones, DFT studies have provided insights into their geometric structures and electronic characteristics. innovareacademics.in For example, calculations on related systems have been performed using the B3LYP method with basis sets like 6-311G** to analyze quantum chemical parameters. mdpi.com These studies help in understanding the chemical behavior and reactivity of the molecule. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netuni-muenchen.de It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.netajchem-a.com Typically, red and orange colors indicate negative potential (electron-rich regions) susceptible to electrophilic attack, while blue indicates positive potential (electron-deficient regions) prone to nucleophilic attack. researchgate.netajchem-a.com MEP analysis can reveal information about electrophilic and nucleophilic reactive sites and hydrogen bonding interactions. researchgate.net For various molecules, MEP has been calculated to predict their stability and how charge distribution can be influenced by external factors. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, corresponding to the Lewis structure picture. uni-muenchen.deaiu.edu This method examines interactions between filled (donor) and empty (acceptor) orbitals to understand delocalization effects and their energetic significance. uni-muenchen.de NBO analysis has been employed to investigate electron density distribution, hybridization, and intermolecular and intramolecular interactions in various molecules. dergipark.org.tr It gives detailed information about the composition of bonds, identifying them as, for example, polar sigma bonds based on the contributions of the constituent atoms. uni-muenchen.de This analysis is crucial for understanding the bonding nature and electronic delocalization within molecules like 4-methyl-3-phenylsydnone.

Molecular Orbital Analysis

The study of molecular orbitals, particularly the frontier molecular orbitals, is fundamental to understanding the chemical reactivity and electronic transitions of a molecule.

Electron Density Distribution Analysis

Computational studies provide significant insights into the electron density distribution of sydnone (B8496669) compounds, including 4-methyl-3-phenylsydnone. The sydnone ring exhibits an unequal delocalization of π-electrons, leading to distinct regions of electron density. researchgate.net Theoretical calculations indicate a higher electron density on the N2-N3 and N3-C4 bonds. researchgate.net

Analysis of atomic charges reveals a complex distribution within the sydnone ring. The nitrogen atoms, N2 and N3, are generally found to be neutral. researchgate.net In contrast, the C5 carbon atom carries a positive charge, while the O1, C4, and exocyclic O6 atoms are negatively charged. researchgate.net The highest negative potential is typically located at the exocyclic oxygen (O6). researchgate.net This significant negative charge on O6, even greater than that of a carbonyl oxygen in butyrolactone, points to a highly polarizable carbonyl group. neliti.com

The electron density at the C4 position is notably high, which is consistent with the observed nucleophilic and acidic character of the C4-H bond. neliti.com This high electron density at C4 makes it a prime site for electrophilic substitution reactions. neliti.com Studies on related 3-arylsydnones have attributed the high regioselectivity of electrophilic substitutions at C4 to the considerable partial negative charge at this position. core.ac.uk

The phenyl group at the N3 position influences the electron distribution. The nitrogen at the N3 position, particularly when attached to an electron-withdrawing group like a phenyl ring, bears a significant portion of the delocalized positive charge of the ring, giving it an iminium-type character. neliti.com This, in turn, has an electron-withdrawing effect that deactivates the attached phenyl ring towards electrophilic attack. neliti.comcore.ac.uk

Wiberg bond indices, obtained from Natural Bond Orbital (NBO) analysis, have been used to quantify the nature of bonding within the sydnone ring and its substituents. tu-clausthal.de These computational tools, along with topological analysis of electron density (such as Quantum Theory of Atoms in Molecules, QTAIM), provide a detailed picture of the bonding and noncovalent interactions that govern the structure and reactivity of 4-methyl-3-phenylsydnone. nih.gov

Table 1: Calculated Net Atomic Charges in the Sydnone Ring

| Atom | Net Charge |

| N2 | Neutral |

| N3 | Neutral |

| C4 | Negative |

| C5 | Positive |

| O1 | Negative |

| O6 | Highly Negative |

This table is a generalized representation based on findings for various sydnone compounds. researchgate.net

Computational Studies on Reactivity and Reaction Mechanisms

Computational studies have been instrumental in understanding and predicting the electrophilic substitution patterns of sydnones like 4-methyl-3-phenylsydnone. The high electron density calculated at the C4 position of the sydnone ring strongly indicates its susceptibility to electrophilic attack. neliti.com This is a well-established characteristic of sydnones, which readily undergo electrophilic substitution with retention of the aromatic ring system. core.ac.uk

The regioselectivity of these reactions is a key aspect explored through computational models. For 3-aryl-substituted sydnones, electrophilic substitution occurs almost exclusively at the C4 position. core.ac.uk This high regioselectivity is attributed to two primary factors derived from computational analysis:

A significant partial negative charge resides at the C4 position, activating it for electrophilic attack. core.ac.uk

A considerable partial positive charge is located at the N3 position, which deactivates the attached phenyl ring towards electrophiles. core.ac.uk

Even when a phenyl group is present at the C4 position, as in 3-methyl-4-phenylsydnone, the phenyl ring is activated for electrophilic substitution. researchgate.net For instance, the nitration of 3-methyl-4-phenylsydnone yields a 4'-nitro derivative, demonstrating that the sydnone ring can activate a C4-phenyl substituent. researchgate.netwiley-vch.de Computational models can rationalize these observations by mapping the molecular electrostatic potential (MEP), which visually represents the electron-rich and electron-poor regions of the molecule. researchgate.net

The [3+2] cycloaddition reactions of sydnones with various dipolarophiles, particularly alkynes, have been a subject of extensive computational investigation. These reactions are a valuable method for synthesizing pyrazoles. beilstein-journals.orgwhiterose.ac.uk

Computational studies have explored the nature of the electron demand in these cycloadditions. While some experimental evidence, such as the increased reaction rate with electron-deficient acetylenes, points towards a normal electron demand (controlled by the sydnone HOMO and dipolarophile LUMO), other computational work by Houk and Varnek suggests that sydnones possess a low-lying LUMO. whiterose.ac.uk This would imply that their cycloaddition reactions could proceed under inverse electron demand. whiterose.ac.uk This dual reactivity is supported by the observation of a positive Hammett value (ρ ≈ +0.8) in the reaction of a series of 4-arylsydnones, indicating an increased rate for electron-deficient systems. researchgate.netwhiterose.ac.uk

The mechanism of these cycloadditions is generally considered to be a concerted process. whiterose.ac.uk This is supported by the observation that the rate of sydnone-alkyne cycloadditions is only slightly affected by changes in solvent polarity. whiterose.ac.uk Computational modeling of the reaction pathways helps to elucidate the concerted nature of the bond-forming events. ijcce.ac.ir

The analysis of transition states (TS) is a cornerstone of computational studies on reaction mechanisms, providing critical information about activation energies and the geometry of the highest energy point along the reaction coordinate. For the [3+2] cycloaddition of 4-methyl-3-phenylsydnone, transition state analysis confirms the concerted nature of the reaction. researchgate.netsemanticscholar.org

Calculations for the reaction with ethyl phenylpropiolate showed only a minor decrease in the bimolecular rate constant with increasing solvent polarity, which rules out a highly polarized transition state. researchgate.net The transition state is described as being relatively "tight," consistent with the negative activation entropy observed experimentally. researchgate.netsemanticscholar.org

Computational methods like Density Functional Theory (DFT) are used to locate and characterize the transition state structures. ijcce.ac.ir Frequency calculations are performed to confirm that the located structure is a true transition state, possessing one and only one imaginary frequency corresponding to the motion along the reaction coordinate. ijcce.ac.ir Intrinsic Reaction Coordinate (IRC) calculations are then used to trace the path from the transition state to the reactants and products, verifying that the TS connects the correct minima on the potential energy surface. ijcce.ac.ir

For copper-promoted sydnone cycloadditions, theoretical studies suggest that different copper salts promote the reaction through distinct mechanisms. Cu(OTf)₂ is proposed to function as a Lewis acid, activating the sydnone, while Cu(OAc)₂ is thought to promote the formation of reactive Cu(I)-acetylides. whiterose.ac.uk Transition state analysis in these catalyzed reactions would reveal how the catalyst lowers the activation barrier compared to the thermal reaction.

Computational Predictions of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like 4-methyl-3-phenylsydnone. Methods such as Density Functional Theory (DFT) are widely employed to calculate various spectroscopic parameters. researchgate.netnih.gov

UV-Vis Spectra: The ultraviolet absorption spectra of sydnones are characteristic of their aromatic nature. researchgate.net The presence of a phenyl group at the C4 position, as in 4-methyl-3-phenylsydnone, is known to cause a bathochromic (red) shift in the absorption maximum compared to a phenyl group at the N3 position. For example, the UV maximum for 3-methyl-4-phenylsydnone is observed at 317 nm, whereas 3-phenylsydnone absorbs at 310 nm. researchgate.net Computational methods, such as Time-Dependent DFT (TD-DFT), can predict these electronic transitions and help in their assignment. nih.gov

Infrared (IR) Spectra: The IR spectra of sydnones are characterized by a strong carbonyl (C=O) stretching band. For 4-substituted sydnones, this band typically appears in the range of 1780-1830 cm⁻¹. innovareacademics.in Computational frequency calculations can predict the positions and intensities of vibrational bands. frontiersin.org These calculated spectra are often scaled to better match experimental data. researchgate.net For instance, scaling factors of 0.958 for frequencies above 1700 cm⁻¹ and 0.983 for those below have been used with the B3LYP/6-311++G(d,p) level of theory. researchgate.net

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can also be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Calculated absolute chemical shieldings are typically converted to the standard TMS scale. researchgate.net For the sydnone ring, the C4 proton (if present) shows a signal in the range of 6.5-7.5 ppm. core.ac.uk In 4-methyl-3-phenylsydnone, the methyl protons and phenyl protons would have characteristic shifts that can be calculated and compared with experimental data. mdpi.com

Table 2: Predicted Spectroscopic Data for Phenyl-Substituted Sydnones

| Spectroscopic Technique | Predicted Parameter | Typical Value/Range | Reference |

| UV-Vis | λ_max | 317 nm | researchgate.net |

| IR | C=O Stretch (ν_CO) | 1780-1830 cm⁻¹ | innovareacademics.in |

| ¹H NMR | C4-H Chemical Shift (δ) | 6.5-7.5 ppm | core.ac.uk |

Note: The values presented are typical for the class of compounds and may vary slightly for 4-methyl-3-phenylsydnone itself.

Advanced Spectroscopic and Structural Characterization of 4 Methyl 3 Phenylsydnone

The unique mesoionic nature of the sydnone (B8496669) ring in 4-methyl-3-phenylsydnone gives rise to distinct structural and spectroscopic properties.

X-ray Crystallography

X-ray crystallography offers a definitive method for determining the three-dimensional structure of 4-methyl-3-phenylsydnone in the solid state.

The molecular structure of sydnones, as determined by X-ray diffraction, confirms the presence of a five-membered 1,2,3-oxadiazole (B8650194) ring. The exocyclic oxygen atom at the C5 position exhibits a bond length that is characteristic of a carbonyl group (C=O), suggesting a significant degree of double bond character. core.ac.uk In a related sydnone methide, the bond lengths within the sydnone ring were determined as follows: O1-N2 at 1.375(3) Å, O1-C5 at 1.356(3) Å, N2-N3 at 1.307(3) Å, N3-C4 at 1.355(3) Å, and C4-C5 at 1.377(3) Å. d-nb.inforesearchgate.net These values indicate a delocalized electronic structure within the ring.

Table 1: Selected Bond Lengths in a Sydnone Derivative

| Bond | Length (Å) |

|---|---|

| O1-N2 | 1.375(3) |

| O1-C5 | 1.356(3) |

| N2-N3 | 1.307(3) |

| N3-C4 | 1.355(3) |

| C4-C5 | 1.377(3) |

Data sourced from a study on a sydnone methide. d-nb.inforesearchgate.net

The orientation of the phenyl ring relative to the sydnone ring is a key conformational feature. In a similar structure, 4-bromoacetyl-3-phenylsydnone, the dihedral angle between the 1,2,3-oxadiazole ring and the phenyl ring is 59.31(19)°. researchgate.net Another study on a different sydnone derivative reported a dihedral angle of 55.62(11)° between the benzene (B151609) and oxadiazole rings. nih.gov This twisting is a common feature in phenyl-substituted sydnones and is influenced by steric and electronic factors.

In the crystalline state, sydnone derivatives can participate in various non-covalent interactions. These include C-H···O hydrogen bonds, which can link molecules into dimers and tapes. researchgate.net Additionally, π-π stacking interactions between aromatic rings are observed, with centroid-centroid distances around 3.657 Å, indicating a significant contribution to the crystal packing. researchgate.netnih.gov Halogen bonding is another potential intermolecular interaction in halogenated sydnone derivatives, influencing their solid-state architecture. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic structure and environment of the nuclei within 4-methyl-3-phenylsydnone in solution.

The ¹H NMR spectrum of 4-methyl-3-phenylsydnone and its derivatives provides valuable information. The methyl group protons at the C4 position typically appear as a singlet. For 3-(4-methylphenyl)-4-phenylsydnone, the methyl protons resonate at δ 2.47 ppm. researchgate.net The protons of the phenyl ring at the N3 position usually appear as a multiplet in the aromatic region, typically between δ 7.26 and 7.60 ppm. researchgate.net The chemical shifts can be influenced by the solvent and the presence of other substituents. rsc.org

Table 2: ¹H NMR Chemical Shifts for a Sydnone Derivative

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | 2.47 | s |

| Phenyl-H | 7.26-7.30 | m |

| Phenyl-H | 7.35 | s |

Data for 3-(4-methylphenyl)-4-phenylsydnone. researchgate.net

The ¹³C NMR spectrum further characterizes the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of sydnones is the resonance of the carbonyl carbon (C5), which typically appears at a downfield chemical shift. For 3-benzyl-4-bromosydnone, the C=O carbon was not explicitly assigned, but other ring carbons were identified. researchgate.net In 3-(4-methylbenzyl)-4-bromosydnone, the sydnone ring carbons appear at δ 165.7 and δ 82.7 ppm. researchgate.net The methyl carbon of the 4-methyl group would be expected in the upfield region of the spectrum. The phenyl carbons can be observed in the aromatic region, typically between 120 and 140 ppm.

Table 3: ¹³C NMR Chemical Shifts for a Sydnone Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165-170 |

| Sydnone Ring Carbon | 82.7 |

| Phenyl Carbons | 126.7-140.2 |

| CH₃ | 21.3 |

Data for 3-(4-methylbenzyl)-4-bromosydnone. researchgate.net

Nitrogen (¹⁵N) NMR Spectroscopy

Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the sydnone ring. In studies of 3-phenylsydnone (B89390) derivatives, distinct chemical shifts are observed for the two nitrogen atoms, N(2) and N(3). The N(2) nitrogen atom typically resonates at a higher frequency (downfield shift) compared to the N(3) nitrogen. ineosopen.org

For a series of 3-aryl sydnone derivatives, the chemical shift for N(2) was found in the range of 338.2–361.0 ppm, while the N(3) signal appeared between 272.9–291.8 ppm. ineosopen.org This downfield shift for N(2) is attributed to the deshielding effect of the adjacent exocyclic oxygen atom, O(1). ineosopen.org The nature of the substituent at the N(3) position also influences its chemical shift; for instance, an electron-donating methyl group at N(3) causes an upfield shift of its signal compared to aryl-substituted analogs. ineosopen.org The assignment of these nitrogen resonances is often confirmed through ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments. ineosopen.org

Table 1: Representative ¹⁵N NMR Chemical Shifts (δ, ppm) for 3-Aryl Sydnone Derivatives. ineosopen.org

| Nitrogen Atom | Chemical Shift Range (ppm) |

| N(2) | 338.2–361.0 |

| N(3) | 272.9–291.8 |

Silicon (²⁹Si) NMR Spectroscopy (for silylated derivatives)

Silicon-29 NMR spectroscopy is instrumental in characterizing silylated derivatives of 4-methyl-3-phenylsydnone. The interaction of 4-lithium derivatives of 3-phenylsydnones with various chlorosilanes yields 4-silicon-substituted sydnones. ineosopen.org The ²⁹Si NMR chemical shifts of these derivatives are sensitive to the nature of the substituents on the silicon atom.

A broad range of silicon-containing derivatives of sydnones have been synthesized and characterized using ²⁹Si NMR, among other techniques. ineosopen.org For instance, the synthesis of 4-[Dimethyl(vinyl)silyl]-3-phenylsydnone has been reported, and its structure was confirmed by ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR spectroscopy. ineosopen.org The precise chemical shifts in ²⁹Si NMR are dependent on the electronic environment around the silicon nucleus, which is influenced by the substituents attached to it. unige.chmdpi.com Solid-state ²⁹Si NMR can provide further information about the silicon environment and the degree of functionalization in hybrid materials. mdpi.com

Table 2: Example of a Silylated Sydnone Derivative Characterized by NMR. ineosopen.org

| Compound | Spectroscopic Characterization |

| 4-[Dimethyl(vinyl)silyl]-3-phenylsydnone | ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups and vibrational modes within the 4-methyl-3-phenylsydnone molecule.

A key feature in the IR spectrum of sydnones is the stretching vibration of the exocyclic carbonyl group (C=O) at the C(5) position. This band typically appears in the range of 1720 to 1790 cm⁻¹. researchgate.net Specifically for many sydnones, the carbonyl stretch is observed between 1740 and 1770 cm⁻¹. innovareacademics.in The relatively high frequency of this absorption is a subject of interest. While X-ray crystallography confirms a bond length for the exocyclic C=O that is closer to a double bond, integrated absorption measurements suggest that a high degree of bond polarization, rather than just bond strength, contributes to this high-energy absorption. core.ac.uk Molecular orbital calculations also indicate a π-bond order for the sydnone carbonyl that is lower than that of alicyclic esters, supporting the idea that contributions from other vibrational modes lead to the higher-than-expected frequency. core.ac.uk